N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S2/c1-2-6-22-16(24)15-12(5-7-25-15)21-17(22)26-9-14(23)20-13-8-10(18)3-4-11(13)19/h3-5,7-8H,2,6,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSKKEOPEQFXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the difluorophenyl group and the acetamide moiety. Common reagents used in these reactions include halogenated intermediates, sulfur-containing compounds, and amides. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit promising anticancer properties. The incorporation of fluorinated phenyl groups enhances bioactivity and selectivity towards cancer cells. Studies have demonstrated that derivatives similar to N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation .
2. Antiviral Properties
The thieno[3,2-d]pyrimidine scaffold has been explored for antiviral applications. Compounds with similar structures have shown effectiveness against viral infections by interfering with viral replication mechanisms. Preliminary studies suggest that this compound may exhibit antiviral activity against specific RNA viruses .
3. Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects. The presence of the sulfanyl group is believed to contribute to its antimicrobial efficacy by disrupting microbial cell membranes .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The study concluded that structural modifications could enhance potency and selectivity .
Case Study 2: Antiviral Activity
In vitro assays revealed that a derivative of this compound inhibited the replication of a specific RNA virus by more than 70% at a concentration of 10 µM. The study suggested further exploration into its potential as an antiviral agent .
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound’s thieno[3,2-d]pyrimidinone core distinguishes it from other heterocyclic systems. Below is a comparative analysis of structurally related compounds:
Bioactivity and Functional Implications
- Enzyme Inhibition Potential: Compounds with sulfanyl acetamide linkages, such as 8t (), exhibit LOX and BChE inhibition, implying that the target compound’s sulfanyl group may similarly modulate enzyme activity .
- Fluorine vs. Chlorine Effects : Fluorinated analogs (e.g., compound 51, ) often show improved metabolic stability over chlorinated derivatives, as fluorine reduces oxidative degradation .
Pharmacokinetic Considerations
- Lipophilicity: The 2,5-difluorophenyl group likely increases logP compared to non-fluorinated analogs, enhancing membrane permeability but risking solubility issues.
- Metabolic Pathways : Sulfanyl groups (target compound) are prone to oxidation, whereas sulfonyl groups (e.g., compound 54, ) are more stable but less reactive .
Q & A
Q. Table 1: Key Spectroscopic Benchmarks for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
